An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9)
An In-depth Technical Guide to 5-Bromo-2-fluoro-4-hydroxybenzonitrile (CAS No. 1628508-69-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoro-4-hydroxybenzonitrile is a halogenated aromatic nitrile, a class of compounds recognized for their utility as versatile building blocks in organic synthesis.[1] The strategic placement of a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile moiety on the benzene ring imparts a unique reactivity profile, making it a valuable intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[1][2] The nitrile group, a common pharmacophore in many approved drugs, can act as a bioisostere for other functional groups and contribute to the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4] This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, spectral analysis, safety considerations, and the role of this compound in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-2-fluoro-4-hydroxybenzonitrile is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1628508-69-9 | [5][6][7] |
| Molecular Formula | C₇H₃BrFNO | [7][8][9] |
| Molecular Weight | 216.01 g/mol | [7][8] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 269.6 ± 40.0 °C (Predicted) | [7] |
| Density | 1.87 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage | 2-8°C, Keep in a dark and dry place | [7] |
| SMILES | N#CC1=C(F)C=C(O)C(Br)=C1 | [9] |
| InChIKey | YESGAMVCLNWVKB-UHFFFAOYSA-N | [7][8] |
Synthesis and Mechanism
A logical starting material would be 2-fluoro-4-hydroxyphenol. The synthesis could proceed as follows:
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Electrophilic Bromination of 2-fluoro-4-hydroxyphenol: The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. With the para position occupied by the hydroxyl group and one ortho position blocked by the fluorine atom, bromination is expected to occur at the other ortho position (C5). A mild brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile can be employed to achieve selective monobromination.
-
Conversion of the Phenolic Hydroxyl Group to a Nitrile: This transformation is more complex and can be achieved through a multi-step sequence. One possible approach is the conversion of the hydroxyl group to a triflate, followed by a palladium-catalyzed cyanation reaction.
The following diagram illustrates this proposed synthetic pathway:
Caption: Proposed synthetic pathway for 5-Bromo-2-fluoro-4-hydroxybenzonitrile.
Experimental Protocol (Representative)
The following is a representative, non-validated protocol based on general procedures for similar transformations. Note: This protocol requires optimization and should be performed with appropriate safety precautions by qualified personnel.
Step 1: Synthesis of 5-Bromo-2-fluoro-4-hydroxybenzonitrile from 2-Fluoro-4-hydroxybenzonitrile
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-4-hydroxybenzonitrile (1 equivalent) in anhydrous acetonitrile.
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Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 5-Bromo-2-fluoro-4-hydroxybenzonitrile.
Spectroscopic Analysis (Predicted)
While experimental spectral data for 5-Bromo-2-fluoro-4-hydroxybenzonitrile is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the four different substituents.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring with a nitrile carbon, carbons attached to halogens, and carbons bearing a hydroxyl group.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
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A broad O-H stretching band around 3200-3600 cm⁻¹.
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A sharp C≡N stretching band around 2220-2240 cm⁻¹.
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C-F and C-Br stretching vibrations in the fingerprint region.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M+2 peaks of approximately equal intensity).
Applications in Drug Discovery and Medicinal Chemistry
Halogenated benzonitriles are a prominent class of intermediates in the synthesis of pharmaceuticals.[1] The nitrile group is a key pharmacophore in numerous drugs, where it can participate in hydrogen bonding and other interactions with biological targets.[3] The presence of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[2]
The structural motif of 5-Bromo-2-fluoro-4-hydroxybenzonitrile, with its multiple functional groups, offers several avenues for further chemical modification, making it a valuable scaffold for the synthesis of compound libraries for high-throughput screening. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents. The hydroxyl group can be alkylated, acylated, or used as a handle for further derivatization.
The following workflow illustrates the potential application of this compound in a drug discovery program:
Caption: Application of 5-Bromo-2-fluoro-4-hydroxybenzonitrile in a typical drug discovery workflow.
Safety and Handling
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
5-Bromo-2-fluoro-4-hydroxybenzonitrile is a promising building block for organic synthesis, particularly in the field of medicinal chemistry. Its multifunctional nature allows for diverse chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, predicted spectral characteristics, and its potential applications, serving as a valuable resource for researchers and drug development professionals.
References
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
- Fleming, F. F., & Weaver, S. (2012). The nitrile group in medicinal chemistry. Future medicinal chemistry, 4(13), 1635–1638.
- BenchChem. (2025).
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The Versatility of Benzonitrile Derivatives in Organic Synthesis. (n.d.). Retrieved from [Link]
- Heilman, W. P., Battershell, R. D., Pyne, W. J., Goble, P. H., Magee, T. A., & Matthews, R. J. (1978). Synthesis and antiinflammatory evaluation of substituted isophthalonitriles and trimesonitriles, benzonitriles, and terephthalonitriles. Journal of Medicinal Chemistry, 21(9), 906-913.
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Acmec Biochemical. (n.d.). 5-Bromo-2-fluoro-4-hydroxybenzonitrile,97%. Retrieved from [Link]
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Acmec Biochemical. (n.d.). 1628508-69-9[5-Bromo-2-fluoro-4-hydroxybenzonitrile]. Retrieved from [Link]
- Oh, H. and Tanski, J. M. (2012). 5-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2617.
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SIELC Technologies. (2018, May 16). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-hydroxybenzonitrile. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]
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